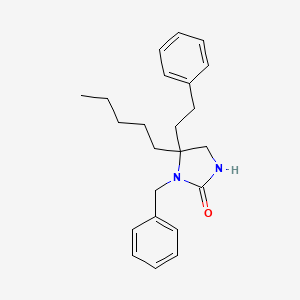
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one is a synthetic organic compound belonging to the imidazolidinone family. Imidazolidinones are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by its unique structure, which includes a benzyl group, a pentyl chain, and a phenylethyl group attached to the imidazolidinone core. These structural features contribute to its distinct chemical and biological properties.
Preparation Methods
The synthesis of 1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazolidinone Core: The initial step involves the cyclization of a suitable diamine with a carbonyl compound, such as glyoxal or formaldehyde, to form the imidazolidinone ring.
Introduction of Substituents: The benzyl, pentyl, and phenylethyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl, pentyl, or phenylethyl groups are replaced by other substituents. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications. Its structural features may contribute to its activity as a drug candidate for various diseases.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-Benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one can be compared with other similar compounds, such as:
Imidazole: Imidazole is a five-membered heterocyclic compound with two nitrogen atoms. It is structurally similar to imidazolidinone but lacks the additional substituents found in this compound.
Benzimidazole: Benzimidazole contains a fused benzene and imidazole ring. It shares some structural similarities with this compound but has different chemical and biological properties.
Thiazolidinone: Thiazolidinone is another five-membered heterocyclic compound with a sulfur atom. It is structurally related to imidazolidinone but has distinct chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
881013-97-4 |
|---|---|
Molecular Formula |
C23H30N2O |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-benzyl-5-pentyl-5-(2-phenylethyl)imidazolidin-2-one |
InChI |
InChI=1S/C23H30N2O/c1-2-3-10-16-23(17-15-20-11-6-4-7-12-20)19-24-22(26)25(23)18-21-13-8-5-9-14-21/h4-9,11-14H,2-3,10,15-19H2,1H3,(H,24,26) |
InChI Key |
YHIZPTJYTYZIIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1(CNC(=O)N1CC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















